N-(2-hydroxy-4-methylphenyl)acetamide
Overview
Description
N-(2-hydroxy-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Its synthesis and characterization have been the subject of several studies, aiming to understand its properties and potential applications.
Synthesis Analysis
The synthesis of N-(2-hydroxy-4-methylphenyl)acetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. A notable example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding the compound with high efficiency (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of N-(2-hydroxy-4-methylphenyl)acetamide and similar compounds is crucial for understanding their chemical behavior. Techniques such as IR, MS, NMR, and X-ray crystallography have been employed to characterize the structure of synthesized compounds. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016).
Chemical Reactions and Properties
N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including silylation and carbonylation. Silylation reactions, for instance, have been studied to understand the formation and properties of silylated derivatives (Lazareva et al., 2017). Moreover, catalytic systems for the reductive carbonylation of nitrobenzene to form related acetamide derivatives have been developed, showcasing the potential for efficient synthesis of such compounds (Vavasori et al., 2023).
Scientific Research Applications
Synthesis and Pharmaceutical Applications : It serves as an intermediate in the synthesis of antimalarial drugs and other pharmaceuticals. Chemoselective acetylation of amino groups has been studied to enhance the production of such intermediates (Magadum & Yadav, 2018).
Metabolism in Herbicide Compounds : N-(2-hydroxy-4-methylphenyl)acetamide derivatives, such as acetochlor and alachlor, are components of various herbicides. Studies on their metabolism, particularly in the context of carcinogenicity and environmental impact, have been conducted (Coleman et al., 2000).
Anti-Arthritic Properties : The compound has shown promising anti-arthritic properties in animal models, particularly in adjuvant-induced arthritis, by reducing inflammation-related cytokines and reactive oxygen species (Jawed et al., 2010).
Binding Studies in Biochemistry : N-(2-hydroxy-4-methylphenyl)acetamide derivatives have been synthesized for studies related to DNA-binding interactions, which are important in understanding their potential pharmaceutical applications (Raj, 2020).
Molecular Dynamics and Hydrogen Bonding : Research on the molecular dynamics of the compound, especially its formation of hydrogen bonds in solutions, has been conducted, which is relevant for understanding its behavior in different environments (Mamedov et al., 2010).
Antioxidant Activity : Some derivatives of N-(2-hydroxy-4-methylphenyl)acetamide have been explored for their antioxidant properties, which are significant in the context of medicinal chemistry and biological applications (Chkirate et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPAACTHAQQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065449 | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
CAS RN |
13429-10-2 | |
Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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